6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline
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Overview
Description
6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the piperidine and morpholine moieties in this compound adds to its chemical diversity and potential pharmacological properties.
Mechanism of Action
Target of Action
It’s worth noting that quinoline and piperidine derivatives are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline and piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline and piperidine derivatives are known to influence a variety of biochemical pathways .
Result of Action
Quinoline and piperidine derivatives are known to have a wide range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
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Step 1: Preparation of the Aryl Halide
- The starting material, 6-chloroquinoline, is prepared through chlorination of quinoline using thionyl chloride or phosphorus pentachloride.
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Step 2: Formation of the Organoboron Compound
- The organoboron compound is synthesized by reacting piperidine with boronic acid under basic conditions.
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Step 3: Suzuki–Miyaura Coupling
- The aryl halide and the organoboron compound are then subjected to Suzuki–Miyaura coupling in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine
- 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]benzene
Uniqueness
Compared to similar compounds, 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoline is unique due to the presence of the quinoline core, which imparts distinct chemical and biological properties. The combination of the piperidine and morpholine moieties further enhances its versatility and potential for various applications.
Properties
IUPAC Name |
[4-(6-chloroquinolin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-15-5-6-16-14(12-15)4-7-18(21-16)23-10-11-25-17(13-23)19(24)22-8-2-1-3-9-22/h4-7,12,17H,1-3,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXXLOZNFAHNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=C(C=C3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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